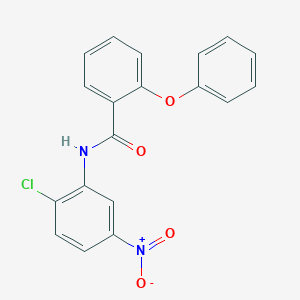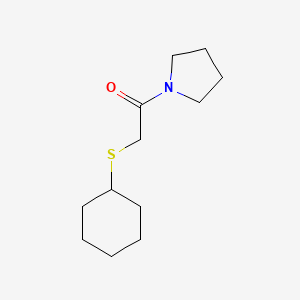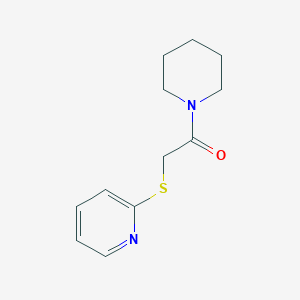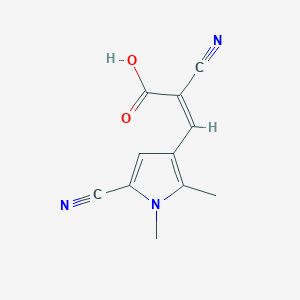
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide, commonly known as Nitrofen, is a herbicide that was widely used in agriculture for weed control. However, due to its harmful effects on the environment and human health, it has been banned in many countries. Despite its ban, Nitrofen continues to be a topic of interest in scientific research due to its potential applications in various fields.
Mechanism of Action
Nitrofen acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the death of the plant by preventing the production of chlorophyll, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on various organisms, including humans. It can cause liver damage, kidney damage, and developmental abnormalities in animals. It has also been shown to have mutagenic and carcinogenic properties.
Advantages and Limitations for Lab Experiments
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent herbicidal activity, making it useful for studying the mechanism of action of herbicides.
However, Nitrofen also has several limitations for use in lab experiments. It is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Nitrofen. One area of interest is the development of new herbicides based on the structure of Nitrofen. Another area of interest is the investigation of Nitrofen's potential use in the treatment of parasitic infections.
Additionally, Nitrofen's potential use in environmental remediation warrants further investigation. Its ability to remove heavy metals from contaminated soil and water could make it a valuable tool in the cleanup of polluted sites.
Conclusion:
In conclusion, Nitrofen is a herbicide that has been extensively studied for its potential applications in various fields. While it has been banned in many countries due to its harmful effects, it continues to be a topic of interest in scientific research. Its ability to inhibit the activity of PPO makes it a useful tool for studying the mechanism of action of herbicides. Its potential applications in medicine, agriculture, and environmental remediation make it a compound with significant potential for future research.
Synthesis Methods
Nitrofen can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitroaniline with phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Nitrofen in its pure form.
Scientific Research Applications
Nitrofen has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental remediation. In medicine, Nitrofen has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent.
In agriculture, Nitrofen has been studied for its potential use as a herbicide in combination with other chemicals. It has also been investigated for its potential use in the control of parasitic weeds.
In environmental remediation, Nitrofen has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-16-11-10-13(22(24)25)12-17(16)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUMCSJOFNFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)

